molecular formula C21H22Cl2N4O4 B4194811 4-{5-[4-(2,5-dichlorobenzoyl)-1-piperazinyl]-2-nitrophenyl}morpholine

4-{5-[4-(2,5-dichlorobenzoyl)-1-piperazinyl]-2-nitrophenyl}morpholine

Cat. No. B4194811
M. Wt: 465.3 g/mol
InChI Key: GKPHGRTVNLOZKS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-{5-[4-(2,5-dichlorobenzoyl)-1-piperazinyl]-2-nitrophenyl}morpholine, also known as TAK-659, is a small molecule inhibitor that has been developed for the treatment of various types of cancer. This compound has gained significant attention from the scientific community due to its potential as a therapeutic agent for cancer treatment.

Mechanism of Action

4-{5-[4-(2,5-dichlorobenzoyl)-1-piperazinyl]-2-nitrophenyl}morpholine acts as an inhibitor of the protein kinase BTK (Bruton's tyrosine kinase). BTK is a key signaling molecule in B-cell receptor signaling, which plays a critical role in the survival and proliferation of B-cells. By inhibiting BTK, 4-{5-[4-(2,5-dichlorobenzoyl)-1-piperazinyl]-2-nitrophenyl}morpholine prevents the activation of downstream signaling pathways that are involved in the growth and survival of cancer cells.
Biochemical and Physiological Effects
In addition to its anti-cancer effects, 4-{5-[4-(2,5-dichlorobenzoyl)-1-piperazinyl]-2-nitrophenyl}morpholine has also been shown to have other biochemical and physiological effects. It has been shown to inhibit platelet aggregation, which may have implications for the treatment of thrombotic disorders. 4-{5-[4-(2,5-dichlorobenzoyl)-1-piperazinyl]-2-nitrophenyl}morpholine has also been shown to have anti-inflammatory effects, which may be useful in the treatment of inflammatory diseases.

Advantages and Limitations for Lab Experiments

One of the advantages of 4-{5-[4-(2,5-dichlorobenzoyl)-1-piperazinyl]-2-nitrophenyl}morpholine for lab experiments is its specificity for BTK. This allows for the selective inhibition of B-cell receptor signaling without affecting other signaling pathways. However, one limitation of 4-{5-[4-(2,5-dichlorobenzoyl)-1-piperazinyl]-2-nitrophenyl}morpholine is its poor solubility in aqueous solutions, which may affect its bioavailability and pharmacokinetics.

Future Directions

There are several future directions for research on 4-{5-[4-(2,5-dichlorobenzoyl)-1-piperazinyl]-2-nitrophenyl}morpholine. One area of research is the development of more potent and selective inhibitors of BTK. Another area of research is the identification of biomarkers that can predict the response to 4-{5-[4-(2,5-dichlorobenzoyl)-1-piperazinyl]-2-nitrophenyl}morpholine treatment. Additionally, further studies are needed to investigate the potential of 4-{5-[4-(2,5-dichlorobenzoyl)-1-piperazinyl]-2-nitrophenyl}morpholine in combination with other cancer treatments, as well as its potential for the treatment of other diseases beyond cancer.
Conclusion
In conclusion, 4-{5-[4-(2,5-dichlorobenzoyl)-1-piperazinyl]-2-nitrophenyl}morpholine is a small molecule inhibitor that has shown promising results for the treatment of various types of cancer. Its specificity for BTK and its potential for combination therapy make it a promising candidate for further research and development. While there are some limitations to its use in lab experiments, there are several future directions for research that may help to overcome these limitations and further elucidate the potential of 4-{5-[4-(2,5-dichlorobenzoyl)-1-piperazinyl]-2-nitrophenyl}morpholine as a therapeutic agent.

Scientific Research Applications

4-{5-[4-(2,5-dichlorobenzoyl)-1-piperazinyl]-2-nitrophenyl}morpholine has been extensively studied for its potential as a therapeutic agent for cancer treatment. It has been shown to inhibit the growth of cancer cells in various types of cancer, including lymphoma, leukemia, and multiple myeloma. 4-{5-[4-(2,5-dichlorobenzoyl)-1-piperazinyl]-2-nitrophenyl}morpholine has also been shown to have synergistic effects when used in combination with other cancer treatments, such as chemotherapy and immunotherapy.

properties

IUPAC Name

(2,5-dichlorophenyl)-[4-(3-morpholin-4-yl-4-nitrophenyl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22Cl2N4O4/c22-15-1-3-18(23)17(13-15)21(28)26-7-5-24(6-8-26)16-2-4-19(27(29)30)20(14-16)25-9-11-31-12-10-25/h1-4,13-14H,5-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKPHGRTVNLOZKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC(=C(C=C2)[N+](=O)[O-])N3CCOCC3)C(=O)C4=C(C=CC(=C4)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22Cl2N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

465.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2,5-Dichlorophenyl){4-[3-(morpholin-4-yl)-4-nitrophenyl]piperazin-1-yl}methanone

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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